molecular formula C23H47N3O2 B12702841 3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide CAS No. 96804-08-9

3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide

Cat. No.: B12702841
CAS No.: 96804-08-9
M. Wt: 397.6 g/mol
InChI Key: ITJXGYOUQQVKPP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide is a complex organic compound with a unique structure that includes a hydrazino group and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide typically involves the reaction of 2,2-dimethyl-1-octadecanoylhydrazine with propionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced hydrazino derivatives.

    Substitution: Various substituted hydrazino-propionamide derivatives.

Scientific Research Applications

3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-octadecanoylhydrazine
  • Propionamide derivatives
  • Hydrazino compounds

Uniqueness

3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydrazino group with a long alkyl chain and a propionamide moiety makes it a versatile compound for various applications.

Properties

CAS No.

96804-08-9

Molecular Formula

C23H47N3O2

Molecular Weight

397.6 g/mol

IUPAC Name

3-[dimethylamino(octadecanoyl)amino]propanamide

InChI

InChI=1S/C23H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26(25(2)3)21-20-22(24)27/h4-21H2,1-3H3,(H2,24,27)

InChI Key

ITJXGYOUQQVKPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCC(=O)N)N(C)C

Origin of Product

United States

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